molecular formula C17H19BrClNO B1528883 5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride CAS No. 1220027-35-9

5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride

Cat. No. B1528883
CAS RN: 1220027-35-9
M. Wt: 368.7 g/mol
InChI Key: FPLHPDKCQICNCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups (biphenyl, bromine, piperidinyl, and ether). The presence of these groups would influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions, while the ether and piperidinyl groups could participate in various nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Nucleophilic Substitution Reactions and Reduction Processes

Research demonstrates the reactivity of bromobenzo compounds in nucleophilic substitution reactions, resulting in derivatives with varied substituents. These processes highlight the compound's potential in the synthesis of complex molecules. For instance, the study by Mataka et al. (1992) explores the reaction dynamics of bromobenzo compounds, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives, as well as the reduction of derivatives to benzenetetraamine, showcasing its versatility in chemical synthesis Mataka et al., 1992.

Development of Anion-Exchange Membranes

The study by Du et al. (2021) on poly(biphenyl piperidine)s AEMs reveals the importance of micro-phase separation structure in improving the performance of anion-exchange membranes. This research underscores the potential of bromobenzo and piperidinyl ether compounds in enhancing the stability and conductivity of AEMs for energy conversion applications Du et al., 2021.

Environmental Impact and Degradation

Studies on brominated flame retardants, such as those conducted by Eriksson et al. (2001) and Jiang et al. (2017), discuss the environmental dispersion and potential neurotoxic effects of brominated compounds, as well as their degradation pathways. These insights are critical for assessing the environmental safety and degradation behavior of bromobenzo and piperidinyl ether compounds Eriksson et al., 2001; Jiang et al., 2017.

Chiral Resolution and Simulation Studies

The enantiomeric resolution and simulation studies of related compounds, as detailed by Ali et al. (2016), illustrate the compound's relevance in enantioselective synthesis and chiral analysis. This research highlights the compound's potential application in developing methods for the chiral resolution of complex molecules Ali et al., 2016.

Antibacterial Properties

Research on bromophenols from marine algae, as conducted by Xu et al. (2003), explores their antibacterial properties. This suggests potential research avenues for 5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride in the development of new antibacterial agents Xu et al., 2003.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s reactive, it could pose a reactivity hazard. Without more specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-(4-bromo-2-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-14-6-7-17(20-15-8-10-19-11-9-15)16(12-14)13-4-2-1-3-5-13;/h1-7,12,15,19H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLHPDKCQICNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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